![molecular formula C22H23BrN2O3 B2513758 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one CAS No. 637746-87-3](/img/structure/B2513758.png)
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a derivative of chromen-4-one, which is a type of heterocyclic compound. It has a bromophenyl group, a hydroxyl group, a methyl group, and a methylpiperazinyl group attached to the chromen-4-one core. These functional groups could potentially influence the compound’s reactivity and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromen-4-one core, the introduction of the bromophenyl and methylpiperazinyl groups, and the addition of the hydroxyl and methyl groups. However, without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl and methylpiperazinyl groups could potentially influence the compound’s three-dimensional structure and its interactions with other molecules.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the bromophenyl group could potentially undergo reactions involving the bromine atom, while the hydroxyl group could participate in reactions involving the oxygen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity.Applications De Recherche Scientifique
DNA Binding and Cellular Applications
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one and its analogues exhibit a strong affinity for the minor groove of double-stranded B-DNA, particularly AT-rich sequences. These compounds are known for their fluorescent DNA staining properties due to their ability to penetrate cells efficiently. Their applications extend to plant cell biology, where they are used for chromosome and nuclear staining, nuclear DNA content analysis via flow cytometry, and the examination of plant chromosomes. Additionally, these analogues have shown potential as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and the exploration of DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Synthetic Protocols and Chemical Importance
The compound belongs to the 6H-Benzo[c]chromen-6-ones family, which forms the core structure of many secondary metabolites with significant pharmacological importance. Due to their limited natural availability, synthetic protocols for these compounds, including 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one, are crucial. These protocols involve Suzuki coupling reactions, lactonization, and various cyclization and coupling methods, reflecting the compound's chemical importance and the need for efficient synthetic routes (Mazimba, 2016).
Bioactive Heterocyclic Compound
As a member of the hydroxycoumarin family, this compound exhibits numerous chemical, photochemical, and biological properties. Hydroxycoumarins, especially 3-hydroxycoumarins, are vital due to their diverse chemical reactivity and applications in different biological fields. The synthesis, reactivity, and biological applications of these compounds, including their role in genetics, pharmacology, and microbiology, underscore their significance as bioactive heterocyclic compounds (Yoda, 2020).
Safety And Hazards
The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety precautions should be taken when handling the compound.
Orientations Futures
Future research could involve further investigation into the synthesis, properties, and biological activity of the compound. This could include studies to optimize its synthesis, characterize its properties, and evaluate its potential as a therapeutic agent.
Please note that this information is based on general knowledge of organic chemistry and may not be completely accurate or applicable to the specific compound . For detailed and accurate information, specific studies and analyses would need to be conducted.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O3/c1-14-20(15-3-5-16(23)6-4-15)21(27)17-7-8-19(26)18(22(17)28-14)13-25-11-9-24(2)10-12-25/h3-8,26H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIOEGQCFIVNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

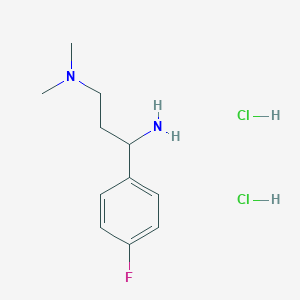
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2513676.png)
![N-({[(4-methylbenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2513677.png)
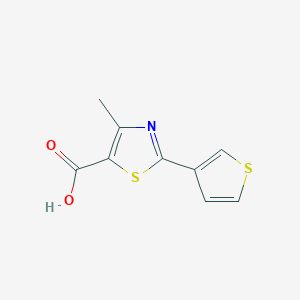
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2513680.png)
![N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B2513681.png)
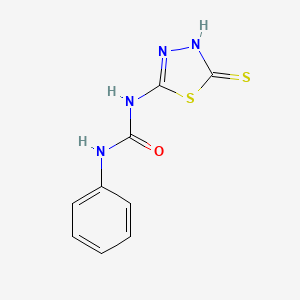
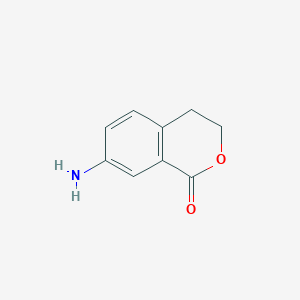
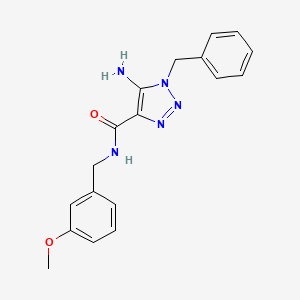
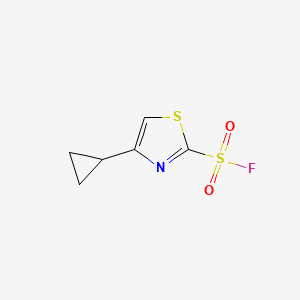
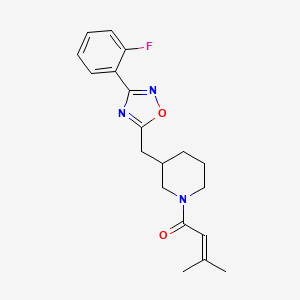
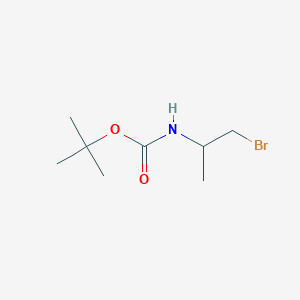
![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2513695.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate](/img/structure/B2513698.png)